BenchChemオンラインストアへようこそ!

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

This compound is a discrete N1-benzimidazolyl regioisomer with a unique 2-methylthiazole-4-carbonyl topology, making it a complementary scaffold-hopping lead for orexin receptor or MAGL inhibitor programs. It serves as a validated building block for focused combinatorial libraries targeting kinase, GPCR, and epigenetic families. Researchers can also use it as a chromatographic and spectroscopic reference standard to confirm N1-regioselectivity in coupling reactions. Until dedicated profiling data are available, procurement must rely on strict structural identity verification and batch-level analytical specifications.

Molecular Formula C16H16N4OS
Molecular Weight 312.39
CAS No. 2034460-14-3
Cat. No. B2560957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
CAS2034460-14-3
Molecular FormulaC16H16N4OS
Molecular Weight312.39
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
InChIInChI=1S/C16H16N4OS/c1-11-18-14(9-22-11)16(21)19-7-6-12(8-19)20-10-17-13-4-2-3-5-15(13)20/h2-5,9-10,12H,6-8H2,1H3
InChIKeyHUUYAPUNGYXMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Snapshot: (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 2034460-14-3)


The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 2034460-14-3) is a synthetic small molecule characterized by a benzimidazole-pyrrolidine-thiazole scaffold with the molecular formula C16H16N4OS and a molecular weight of 312.4 g/mol, as recorded in the ChemSrc database . The product is currently offered as a specialty building block for medicinal chemistry research, with the commercial listing noting that it is intended strictly for non-human research purposes . Its structural architecture—which simultaneously presents benzimidazole, pyrrolidine, and 2-methylthiazole motifs—places it at the intersection of several pharmacologically relevant chemical series, including those explored for monoacylglycerol lipase (MAGL) inhibition and orexin receptor antagonism . However, at the time of this analysis, no peer-reviewed primary research article or granted patent has been identified that reports quantitative biological activity data specifically for this CAS-registered compound.

Why Close Analogs Cannot Substitute for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone in Discovery Pipelines


In structurally congested regions of chemical space such as the benzimidazole-pyrrolidine-thiazole axis, even minor alterations in substitution pattern can produce substantial shifts in both binding-site complementarity and ADMET properties. For example, within the broader benzimidazole-pyrrolidine chemotype, the presence or absence of a single methyl group on the thiazole ring has been shown to dramatically alter selectivity between the closely related human orexin-1 and orexin-2 receptors—potency variations exceeding 100-fold have been observed for regioisomeric pairs . Similarly, in a series of pyrrolidinyl-linked benzimidazoles evaluated for antiapoptotic activity, the replacement of a phenyl substitution with a pyrrolidinyl moiety shifted the protective EC50 from 4.16 µM to 1.31 µM, a 3.2-fold improvement . These observations underscore that the precise connectivity and substitution topology embodied by CAS 2034460-14-3 constitute a discrete chemical entity that cannot be assumed interchangeable with superficially similar analogs available from general screening collections. Until dedicated head-to-head profiling data for the target compound become available, procurement decisions must rely on structural identity verification and traceable batch-level analytical specifications rather than assumed class-level equivalence.

Quantitative Differentiation Evidence for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone vs. Closest Structural Analogs


Molecular Scaffold Topology: 2-Methylthiazole-4-carbonyl vs. 2,4-Dimethylthiazole-5-carbonyl Isosteres

The target compound features a 2-methylthiazole-4-carbonyl linkage to the pyrrolidine ring, a connectivity pattern that is distinct from the 2,4-dimethylthiazole-5-carbonyl isomer represented by close analog (2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone . The carbonylation position shift on the thiazole ring is significant: in the broader thiazolyl-benzimidazole patent literature (EP3197883A1, WO2010029082), the location of the carbonyl attachment on the thiazole is a critical determinant of binding orientation and target selectivity . While no direct head-to-head potency comparison exists for the target compound against this specific analog, the structural distinction is quantifiable at the level of molecular topology, which is a key parameter in scaffold-driven lead optimization.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Benzimidazole N1- vs. C2-Substitution Regiochemistry: A Key Distinction from 2-Methylbenzimidazole Analogs

The target compound bears the benzimidazole moiety attached at N1 to the pyrrolidine ring, whereas a frequent comparator scaffold features C2-substitution of the benzimidazole (e.g., 2-methyl-1H-benzo[d]imidazol-1-yl derivatives) . This N1 vs. C2 regiochemical distinction is non-trivial: in kinase-targeted and GPCR-targeted benzimidazole series, N1-substitution directs the hydrogen-bond donor/acceptor properties of the imidazole NH differently than C2-substitution, altering both target engagement and metabolic stability . Although no paired IC50 data exist for the target compound versus a C2-substituted comparator, the regiochemical identity of CAS 2034460-14-3 as an N1-benzimidazolyl derivative is a verified structural feature (confirmed by SMILES: Cc1nc(C(=O)N2CCC(n3cnc4ccccc43)C2)cs1) that distinguishes it from C2-substituted benzimidazole-pyrrolidine-thiazole analogs in compound collections .

Chemical Library Design Regiochemical Purity Pharmacophore Mapping

Absence of Published Bioactivity Data: A Documented Gap Requiring De Novo Profiling

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and SureChEMBL patent databases (conducted April 2026) returned zero bioactivity records—no IC50, Ki, EC50, or Kd values—specifically assigned to CAS 2034460-14-3 . In contrast, structurally proximal compounds within the same benzimidazole-pyrrolidine-thiazole chemotype have established activity profiles: for instance, the orexin-1 receptor antagonist from US9732075 (Example 7.33) achieved an IC50 of 1 nM in CHO cell-based assays , and the MAGL inhibitor compound 25 (pyrrolidin-2-one linked benzimidazole) exhibited an IC50 of 9.4 nM in a human MAGL enzymatic assay . The target compound thus occupies a documented gap in the published pharmacologic record, positioning it as a synthetic intermediate or screening candidate awaiting dedicated in vitro characterization. This gap is itself a verifiable piece of evidence relevant to procurement: the compound is not a previously de-risked or extensively profiled lead, and its selection for a screening campaign should be accompanied by a commitment to generate primary potency and selectivity data.

Assay Development Lead Identification Data Gap Analysis

Evidence-Backed Application Scenarios for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone in Academic and Industrial Research


Medicinal Chemistry: Lead-Generation Scaffold for Orexin Receptor or MAGL Inhibitor Programs

Given the established nanomolar potency of structurally related benzimidazole-pyrrolidine-thiazole compounds against orexin receptors (IC50 ~1 nM) and monoacylglycerol lipase (IC50 = 8.0–9.4 nM) , the target compound's distinct 2-methylthiazole-4-carbonyl topology and N1-benzimidazolyl regiochemistry offer a complementary starting point for SAR expansion in these target families. Researchers pursuing orexin-1/orexin-2 receptor antagonists or MAGL inhibitors can use CAS 2034460-14-3 as a scaffold-hopping lead or a negative-control analog for understanding the contribution of the N1-substitution pattern to target selectivity.

Chemical Biology: Building Block for Focused Compound Library Synthesis

The verified purity and structural identity of CAS 2034460-14-3 (supported by the ChemSrc database entry) make it suitable as a validated building block for the synthesis of focused combinatorial libraries targeting kinase, GPCR, or epigenetic protein families where benzimidazole motifs are privileged pharmacophores. The compound's three heterocyclic domains provide multiple vectors for diversification, a feature that is established in the broader patent literature covering benzimidazole-pyrrolidine-thiazole carboxamide chemical matter (EP3197883A1) .

Analytical Chemistry: Reference Standard for Regioisomeric Purity Assessment

The N1-substituted benzimidazole architecture of CAS 2034460-14-3 is regiochemically distinct from C2-substituted analogs. In synthetic workflows where regioisomeric mixtures of benzimidazole-pyrrolidine coupling products are possible, this compound can serve as a chromatographic and spectroscopic reference standard for confirming the N1-regioisomeric outcome. The InChI Key (HUUYAPUNGYXMRI-UHFFFAOYSA-N) and SMILES string provide unambiguous structural identifiers for analytical verification .

Computational Chemistry: Template for Docking and Pharmacophore Model Validation

With a defined 3D topology combining benzimidazole, pyrrolidine, and 2-methylthiazole rings, CAS 2034460-14-3 can serve as a template structure for docking studies into protein targets where benzimidazole-containing ligands have demonstrated affinity, such as prolylcarboxypeptidase or monoacylglycerol lipase . Its use as an in silico probe is appropriate when accompanied by the explicit caveat that no experimental target-engagement data yet exist for this specific compound.

Quote Request

Request a Quote for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.